(5E)-5-(bromomethylidene)furan-2-one
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Overview
Description
(5E)-5-(bromomethylidene)furan-2-one is a chemical compound belonging to the furanone family This compound is characterized by the presence of a bromomethylidene group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(bromomethylidene)furan-2-one typically involves the bromination of furan derivatives. One common method is the bromination of 5-hydroxymethylfurfural, which can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems, such as metal catalysts, can enhance the efficiency of the bromination reaction. Additionally, the reaction conditions are optimized to minimize by-products and maximize the production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(bromomethylidene)furan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Substitution: The bromine atom in the bromomethylidene group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and metal oxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like dimethylamine or morpholine are employed in substitution reactions.
Major Products
The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, furan-2(5H)-one derivatives, and substituted furanones .
Scientific Research Applications
(5E)-5-(bromomethylidene)furan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of (5E)-5-(bromomethylidene)furan-2-one involves its interaction with molecular targets through its reactive bromomethylidene group. This group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The compound’s reactivity is influenced by the electronic properties of the furan ring and the bromomethylidene group .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2(5H)-furanone: This compound is structurally similar but lacks the bromomethylidene group.
Furan-2,5-dicarboxylic acid: Another related compound, which is an oxidation product of furan derivatives.
4,5-Dimethyl-1,2-phenylenediamine: A furanone derivative with different substituents.
Uniqueness
(5E)-5-(bromomethylidene)furan-2-one is unique due to its bromomethylidene group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic applications and research .
Properties
Molecular Formula |
C5H3BrO2 |
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Molecular Weight |
174.98 g/mol |
IUPAC Name |
5-(bromomethylidene)furan-2-one |
InChI |
InChI=1S/C5H3BrO2/c6-3-4-1-2-5(7)8-4/h1-3H |
InChI Key |
LKFZLSZOWSMZDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC1=CBr |
Origin of Product |
United States |
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